CHPG

Description

Structure

3D Structure

Properties

IUPAC Name |

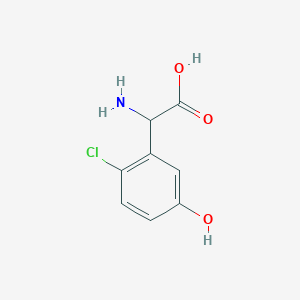

2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394614 | |

| Record name | Chlorohydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170846-74-9 | |

| Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorohydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Orthosteric Agonist 2-Chloro-5-hydroxyphenylglycine (CHPG): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of the group I metabotropic glutamate receptors (mGluRs), with a primary affinity for mGluR5 and a comparable potency at mGluR1.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, downstream signaling cascades, and key experimental methodologies used for its characterization. The activation of mGluR5 and mGluR1 by this compound initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[3][4] Furthermore, this compound-mediated activation of these receptors has been shown to modulate the activity of downstream kinases such as the extracellular signal-regulated kinase (ERK) and Akt, conferring neuroprotective effects.[5] this compound also potentiates N-methyl-D-aspartate (NMDA) receptor function through a PKC- and Src kinase-dependent mechanism.[6][7] This document serves as a technical resource, consolidating quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate further research and drug development efforts targeting group I mGluRs.

Pharmacological Profile of this compound

This compound acts as a full agonist at mGluR5 and mGluR1.[1] Its potency, as determined by the half-maximal effective concentration (EC50), varies depending on the receptor splice variant and the experimental system used.

Table 1: Potency (EC50) of this compound at Group I mGluR Subtypes

| Receptor Subtype | Reported EC50 (μM) | Experimental System | Reference |

| mGluR5b | ~60 | Rat Superior Cervical Ganglion (SCG) Neurons | [1][2] |

| mGluR5a | 750 | Chinese Hamster Ovary (CHO) Cells | [8] |

| mGluR1a | 80 | Rat SCG Neurons | [1] |

| mGluR1b | 39 | Rat SCG Neurons | [1] |

Note: The discrepancy in EC50 values for mGluR5a may be attributed to differences in the expression systems and assay conditions.

Core Signaling Mechanisms

Canonical Gq/11 Signaling Pathway

The primary mechanism of action for this compound at both mGluR5 and mGluR1 involves the activation of the heterotrimeric G-protein Gq/11.[3][4] This initiates a well-defined signaling cascade.

Neuroprotective Signaling via ERK and Akt Pathways

This compound has been demonstrated to exert neuroprotective effects, particularly in the context of traumatic brain injury, through the activation of the ERK and Akt signaling pathways.[7]

Potentiation of NMDA Receptor Function

Activation of mGluR5 by this compound enhances the function of NMDA receptors. This modulation is crucial for synaptic plasticity and is mediated by a G-protein-dependent pathway involving PKC and the tyrosine kinase Src.[6]

Biased Agonism at mGluR1

Evidence suggests that this compound may act as a biased agonist at mGluR1, favoring the Gi/o signaling pathway over the canonical Gq/11 pathway under certain conditions.[1][2] This could lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay Against Traumatic Injury

This protocol is adapted from a study investigating the neuroprotective effects of this compound in a model of traumatic brain injury.[7]

Objective: To assess the ability of this compound to protect cultured neurons from cell death induced by mechanical trauma.

Methodology:

-

Cell Culture: Primary cortical neurons are cultured in appropriate media and allowed to mature.

-

Traumatic Injury: A scratch is made through the confluent monolayer of neurons with a sterile pipette tip to induce mechanical injury.

-

This compound Treatment: this compound is added to the culture medium at a final concentration of 1 mM, 30 minutes prior to the traumatic injury.

-

Assessment of Cell Death (24 hours post-injury):

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell lysis, is quantified using a commercially available kit.

-

Hoechst 33342 Staining: Neurons are stained with Hoechst 33342 to visualize nuclear morphology. Apoptotic neurons are identified by condensed and fragmented nuclei. The apoptotic rate is calculated as the percentage of apoptotic neurons relative to the total number of neurons.

-

-

Western Blot Analysis of Signaling Pathways:

-

Cell lysates are collected at various time points post-injury.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies specific for total and phosphorylated forms of ERK and Akt to assess the activation state of these kinases.

-

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This is a generalized protocol for assessing the activation of G-proteins by a GPCR agonist.

Objective: To measure the this compound-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to mGluR5 or mGluR1.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or heterologously expressing the mGluR of interest.

-

Assay Buffer: A buffer containing GDP (to keep G-proteins in an inactive state), MgCl₂, and other necessary components is prepared.

-

Reaction Mixture: The reaction mixture includes the prepared membranes, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to G-proteins, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the concentration of this compound to determine potency (EC50) and efficacy (Emax).

Conclusion

2-Chloro-5-hydroxyphenylglycine is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of group I metabotropic glutamate receptors. Its mechanism of action is multifaceted, involving the canonical Gq/11 pathway, modulation of key neuroprotective kinases, and potentiation of NMDA receptor activity. The potential for biased agonism at mGluR1 further highlights the complexity of its signaling profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the therapeutic potential of targeting mGluR5 and mGluR1. Further research is warranted to fully elucidate the nuances of this compound's signaling in different neuronal populations and its implications for various neurological and psychiatric disorders.

References

- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptor 5-Induced Phosphorylation of Extracellular Signal-Regulated Kinase in Astrocytes Depends on Transactivation of the Epidermal Growth Factor Receptor | Journal of Neuroscience [jneurosci.org]

- 4. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine (CHPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience. It functions as a selective and potent agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability. This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and key experimental methodologies related to this compound.

Chemical and Physical Properties

This compound is a phenylglycine derivative with a chlorine and a hydroxyl group substitution on the phenyl ring. These modifications confer its selectivity for mGluR5.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | [1] |

| Synonyms | (RS)-2-Chloro-5-hydroxyphenylglycine, this compound | [1][2] |

| CAS Number | 170846-74-9 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [3] |

| Molecular Weight | 201.61 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in 1 M NaOH. Water soluble this compound sodium salt is also available. | [3][4] |

| SMILES | C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | [4] |

| InChI | InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | [1] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 2-Chloro-5-hydroxyphenylglycine is not readily found in the literature. However, a plausible synthetic route can be extrapolated from the synthesis of similar phenylglycine derivatives, such as the Strecker synthesis or variations thereof. One potential approach, based on the synthesis of 2-chlorophenylglycine, involves the reaction of 2-chloro-5-hydroxybenzaldehyde with an ammonia source and a cyanide source, followed by hydrolysis.

Proposed Synthetic Pathway:

References

- 1. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 2. (RS)-2-chloro-5-hydroxyphenylglycine (this compound) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. (R,S)-CHPG |(R,S)-2-Amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | mGluR5 agonist | Hello Bio [hellobio.com]

2-Chloro-5-hydroxyphenylglycine (CHPG): A Selective mGluR5 Agonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons. Due to its selective activation of mGluR5, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and its therapeutic potential.

Mechanism of Action

This compound acts as an orthosteric agonist at the mGluR5, meaning it binds to the same site as the endogenous ligand, glutamate. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway associated with mGluR5 activation is the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Recent studies have also demonstrated that this compound-mediated mGluR5 activation can modulate other critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal in cell survival and neuroprotection.[1][2]

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.

In Vitro Efficacy and Potency

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 750 µM | CHO cells expressing mGluR5a | [3] |

| EC50 | ~60 µM | Rat superior cervical ganglion (SCG) neurons expressing mGluR5b | [4] |

| Concentration for Neuroprotection | 10-500 µM | BV2 microglial cells (against SO2-induced stress) | [1] |

| Concentration for Neuroprotection | 1 mM | Primary cortical neurons (against traumatic brain injury) | [2] |

| Concentration for Oligodendrocyte Differentiation | 30 µM | Human iPSC-derived oligodendrocytes |

In Vivo Efficacy

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Traumatic Brain Injury (Rat) | 250 nM | Intracerebroventricular injection | Reduced lesion volume, attenuated neuronal apoptosis | [2] |

| Parkinson's Disease Model (6-OHDA lesioned rats) | 1-6 µg/10 µL | Intracerebroventricular | Inhibited quinpirole-induced turning | [5] |

| Focal Brain Ischemia (Rat) | 250 nM | Not specified | Reduced cerebral lesion volume | [1] |

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Cascade Activated by this compound

Caption: mGluR5 signaling cascade initiated by this compound.

In Vitro Neuroprotection Assay Workflow

References

- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 3. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of (RS)-2-chloro-5-hydroxyphenylglycine: An In-depth Technical Guide

(RS)-2-chloro-5-hydroxyphenylglycine , commonly known as CHPG , is a synthetic amino acid that has played a significant role in the study of metabotropic glutamate receptors (mGluRs), particularly in distinguishing the functions of the mGluR5 subtype. Its discovery in the mid-1990s provided researchers with a valuable pharmacological tool to explore the physiological and pathological roles of this receptor, paving the way for a deeper understanding of its involvement in various neurological and psychiatric disorders.

Discovery and Historical Context

(RS)-2-chloro-5-hydroxyphenylglycine was first described as a novel and selective mGluR5 agonist in a seminal 1997 publication in Neuropharmacology by Doherty, Jane, and colleagues.[1] At the time of its discovery, there was a growing interest in developing subtype-selective ligands for the recently cloned mGluRs to unravel their specific functions. The existing agonists, such as (1S,3R)-ACPD, were non-selective and activated multiple mGluR subtypes, making it challenging to attribute physiological effects to a single receptor.

The introduction of this compound as a selective agonist for mGluR5, with no activity at mGluR1 in the studied systems, was a significant breakthrough.[1] This selectivity allowed for the targeted investigation of mGluR5-mediated signaling and its downstream effects. The initial characterization demonstrated that this compound could potentiate N-methyl-D-aspartate (NMDA) receptor-induced depolarizations in rat hippocampal slices, providing early insights into the functional interactions between mGluR5 and other key neurotransmitter systems.[1]

While the 1997 paper established its pharmacological profile, the precise details of its initial synthesis are not extensively publicly documented in this specific publication. However, the synthesis of phenylglycine derivatives is a well-established area of medicinal chemistry. Generally, the synthesis of such compounds involves multi-step processes, often starting from commercially available substituted benzaldehydes or phenols. Standard synthetic routes for analogous phenylglycines include the Strecker synthesis or variations thereof, which involve the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. Another common approach is the Bucherer-Bergs reaction, which utilizes a cyanohydrin, ammonia, and carbon dioxide. The specific route for this compound would have been adapted to incorporate the chloro and hydroxyl substitutions on the phenyl ring.

Pharmacological Properties

This compound is an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate, on the mGluR5. Its selectivity for mGluR5 over other mGluR subtypes, particularly mGluR1, has been a key feature, although some studies have suggested that at higher concentrations, it may also activate mGluR1.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for (RS)-2-chloro-5-hydroxyphenylglycine from various studies.

| Parameter | Receptor/System | Value | Reference |

| EC50 | mGluR5a (Calcium mobilization in CHO cells) | 750 µM | [2] |

| Ki | mGluR1a (in transfected HEK293 cells) | 0.9 µM | [2] |

| Ki | mGluR5a (in transfected HEK293 cells) | 3.9 µM | [2] |

Signaling Pathways

Activation of mGluR5 by this compound initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Gq/11 Signaling Pathway

Caption: Gq/11 signaling pathway activated by this compound.

ERK and Akt Signaling Pathways

Beyond the canonical Gq pathway, mGluR5 activation by this compound has been shown to modulate other important intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways. These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.

Caption: this compound-mediated activation of ERK and Akt pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of (RS)-2-chloro-5-hydroxyphenylglycine are critical for its use in research.

Synthesis of (RS)-2-chloro-5-hydroxyphenylglycine (General Approach)

Materials:

-

2-chloro-5-hydroxybenzaldehyde

-

Ammonium chloride (NH4Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Methanol

-

Water

Procedure:

-

Formation of the α-aminonitrile:

-

Dissolve 2-chloro-5-hydroxybenzaldehyde in methanol.

-

Add an aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The intermediate α-amino-2-(2-chloro-5-hydroxyphenyl)acetonitrile is formed.

-

-

Hydrolysis of the α-aminonitrile:

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, neutralize the reaction mixture with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.

-

-

Purification:

-

Collect the crude (RS)-2-chloro-5-hydroxyphenylglycine by filtration.

-

Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.

-

Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain the purified racemic mixture.

-

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is used to determine the functional activity of this compound at Gq-coupled receptors like mGluR5 by measuring changes in intracellular calcium concentration.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5a receptor.

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and appropriate selection antibiotics.

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

(RS)-2-chloro-5-hydroxyphenylglycine (this compound) stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

-

Cell Culture:

-

Culture the mGluR5a-CHO cells in T-75 flasks until they reach 80-90% confluency.

-

Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.

-

-

Compound Addition and Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading to establish a baseline.

-

Add the different concentrations of this compound to the wells.

-

Continue to measure the fluorescence intensity over time to detect the increase in intracellular calcium triggered by receptor activation.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The discovery of (RS)-2-chloro-5-hydroxyphenylglycine was a pivotal moment in the pharmacology of metabotropic glutamate receptors. Its selectivity for mGluR5 provided researchers with a crucial tool to dissect the complex roles of this receptor in the central nervous system. The subsequent characterization of its signaling pathways and pharmacological properties has contributed significantly to our understanding of glutamatergic neurotransmission and its implications for drug discovery in the context of neurological and psychiatric disorders. The experimental protocols outlined here provide a framework for the synthesis and functional evaluation of this important research compound.

References

2-Chloro-5-hydroxyphenylglycine (CHPG): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a key pharmacological tool in the field of neuroscience. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action and Selectivity

2-Chloro-5-hydroxyphenylglycine (this compound) is a synthetic phenylglycine derivative that functions as an agonist for metabotropic glutamate receptors (mGluRs). It is primarily recognized as a selective agonist for the mGluR5 subtype, belonging to the Group I mGluRs. However, the selectivity of this compound has been a subject of discussion in the scientific literature. While some studies have reported this compound to be highly selective for mGluR5 over the closely related mGluR1, other research suggests that it can activate both mGluR1 and mGluR5 with similar potency and efficacy. This makes it crucial for researchers to consider the experimental context and potentially employ subtype-selective antagonists to dissect the specific receptor contributions to observed effects.

Group I mGluRs, including mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades modulate a wide array of neuronal functions, including synaptic plasticity, neuronal excitability, and neurotransmitter release.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on mGluR subtypes from various experimental systems. This data highlights the variability in observed efficacy and underscores the importance of empirical validation in specific experimental models.

| Receptor Subtype | Experimental System | Potency (EC₅₀) | Reference |

| mGluR5b | Rat Superior Cervical Ganglion (SCG) Neurons | ~60 µM | [1][2] |

| mGluR1a | Rat Superior Cervical Ganglion (SCG) Neurons | 80 µM | [1] |

| mGluR1b | Rat Superior Cervical Ganglion (SCG) Neurons | 39 µM | [1] |

| mGluR5a | Chinese Hamster Ovary (CHO) Cells | 750 µM | |

| mGluR2 | Rat Superior Cervical Ganglion (SCG) Neurons | No effect at 1 mM | [1][2] |

| mGluR4 | Rat Superior Cervical Ganglion (SCG) Neurons | No effect at 1 mM | [1][2] |

Signaling Pathways

This compound, through the activation of mGluR5 and potentially mGluR1, modulates several downstream signaling pathways implicated in neuroprotection and cellular differentiation.

ERK and Akt Signaling Pathways

Activation of mGluR5 by this compound has been shown to promote neuroprotection, in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways. These pathways are critical regulators of cell survival, proliferation, and apoptosis.

TSG-6/NF-κB Signaling Pathway

This compound has also been implicated in the attenuation of neuroinflammation. This is mediated, in part, by the upregulation of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6), which subsequently inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.

Experimental Protocols

The following sections provide generalized protocols for common experimental applications of this compound in neuroscience research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and research questions.

In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol describes a method to assess the neuroprotective effects of this compound against excitotoxicity in primary cortical neurons.

1. Materials:

- Primary cortical neurons

- Neurobasal medium supplemented with B27 and GlutaMAX

- Poly-D-lysine coated plates

- This compound (2-Chloro-5-hydroxyphenylglycine)

- NMDA (N-methyl-D-aspartate)

- Lactate dehydrogenase (LDH) cytotoxicity assay kit

- Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)

- Phosphate-buffered saline (PBS)

2. Procedure:

- Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days in vitro (DIV).

- This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or a suitable vehicle. On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10, 50, 100, 500 µM) in pre-warmed culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for 30 minutes to 1 hour at 37°C.

- Induction of Excitotoxicity: Prepare a stock solution of NMDA. Add NMDA to the wells to a final concentration of 100 µM to induce excitotoxicity. Include control wells with no NMDA and wells with NMDA but no this compound.

- Incubation: Incubate the plates for 24 hours at 37°C.

- Assessment of Cell Death:

- LDH Assay: Collect the supernatant from each well and measure LDH release according to the manufacturer's instructions.

- Live/Dead Staining: Wash the cells with PBS and stain with Calcein-AM and Ethidium Homodimer-1 for 30 minutes. Image the wells using a fluorescence microscope.

- Data Analysis: Quantify the percentage of cell death or viability relative to the control groups.

In Vivo Administration for Neuroprotection in a Rodent Model of Traumatic Brain Injury (TBI)

This protocol provides a general guideline for administering this compound in a rodent model of TBI. Specifics of the TBI model (e.g., controlled cortical impact) should follow established procedures.

1. Materials:

- Adult male Sprague-Dawley rats (250-300g)

- This compound

- Sterile saline (0.9% NaCl) or other appropriate vehicle

- Anesthetic (e.g., isoflurane)

- Stereotaxic apparatus

- Hamilton syringe

2. Procedure:

- Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

- TBI Induction: Induce TBI using a standardized method (e.g., controlled cortical impact).

- This compound Administration:

- Route: Intracerebroventricular (ICV) injection is a common route for direct brain delivery.

- Dosage: A range of doses should be tested. For example, a single injection of 250 nM this compound in a volume of 5 µL can be administered.

- Vehicle: Dissolve this compound in sterile saline. A vehicle-only injection should be used as a control.

- Timing: Administer this compound 30 minutes post-TBI.

- Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

- Behavioral and Histological Analysis: At various time points post-injury (e.g., 1, 3, 7 days), assess neurological function using behavioral tests (e.g., Morris water maze, rotarod). At the end of the study, perfuse the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal and glial markers).

Electrophysiological Recording of mGluR Activation in Brain Slices

This protocol outlines a method for recording the electrophysiological effects of this compound on neurons in acute brain slices.

1. Materials:

- Rodent (e.g., mouse or rat)

- Vibrating microtome

- Artificial cerebrospinal fluid (aCSF)

- Recording chamber for brain slices

- Patch-clamp rig with amplifier and data acquisition system

- Glass microelectrodes

- This compound

- Selective mGluR1 antagonist (e.g., LY367385)

- Selective mGluR5 antagonist (e.g., MPEP)

2. Procedure:

- Slice Preparation: Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, cortex) using a vibratome.

- Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

- Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

- Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from visually identified neurons.

- This compound Application: After establishing a stable baseline recording, bath-apply this compound at a known concentration (e.g., 100 µM) and record the changes in membrane potential, holding current, or synaptic responses.

- Pharmacological Specificity: To confirm the involvement of specific mGluR subtypes, pre-incubate the slice with a selective antagonist (e.g., 50 µM LY367385 for mGluR1 or 10 µM MPEP for mGluR5) before co-applying this compound.

- Data Analysis: Analyze the electrophysiological data to quantify the effects of this compound on neuronal properties.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on neuronal activity and survival.

References

- 1. This compound's role in regulating apoptosis in heat-stressed microglia through endoplasmic reticulum stress: A new perspective☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TSG-6 Inhibits the NF-κB Signaling Pathway and Promotes the Odontogenic Differentiation of Dental Pulp Stem Cells via CD44 in an Inflammatory Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CHPG in Central Nervous System Studies: A Technical Guide

(S)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor extensively expressed in the central nervous system (CNS). Its ability to specifically activate mGluR5 has made it an invaluable tool for researchers investigating the diverse roles of this receptor in neuronal function, plasticity, and disease. This guide provides an in-depth overview of this compound's mechanism of action, its applications in CNS studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by binding to and activating mGluR5. As a Group I mGluR, mGluR5 is typically coupled to the Gαq/11 G-protein. Upon activation by this compound, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

-

DAG activates protein kinase C (PKC), which phosphorylates a wide range of downstream targets.

This signaling cascade can lead to various cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.

Signaling Pathway of this compound-activated mGluR5

An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine: An mGluR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This document consolidates critical data on its chemical properties, biological activity, and the signaling pathways it modulates. Detailed summaries of experimental methodologies are provided to facilitate further research and development.

Chemical Identity and Properties

2-Chloro-5-hydroxyphenylglycine is a phenylglycine derivative that has become a valuable pharmacological tool for studying the function of mGluR5. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 170846-74-9 | N/A |

| Molecular Formula | C₈H₈ClNO₃ | N/A |

| Molecular Weight | 201.61 g/mol | N/A |

| IUPAC Name | (RS)-2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | N/A |

| Synonyms | This compound, Chlorohydroxyphenylglycine | N/A |

| Solubility | Soluble in 1 M NaOH. The sodium salt is soluble to 50 mM in water and DMSO. | N/A |

| Chemical Structure |  | N/A |

Biological Activity and Quantitative Data

This compound is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity. While initially reported as highly selective for mGluR5 over mGluR1, some studies suggest it can also activate mGluR1 with similar potency.[1]

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC₅₀ (mGluR5) | ~60 µM | Calcium current inhibition in rat superior cervical ganglion (SCG) neurons expressing mGluR5b. | N/A |

| EC₅₀ (mGluR5a) | 750 µM | Calcium mobilization in CHO cells. | N/A |

| Kᵢ (mGluR1a) | 0.9 µM | Radioligand binding assay in transfected HEK293 cells. | N/A |

| Kᵢ (mGluR5a) | 3.9 µM | Radioligand binding assay in transfected HEK293 cells. | N/A |

Signaling Pathway

Activation of mGluR5 by an agonist such as 2-Chloro-5-hydroxyphenylglycine initiates a signal transduction cascade. This pathway is primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Caption: mGluR5 signaling pathway activated by 2-Chloro-5-hydroxyphenylglycine.

Experimental Protocols

Synthesis

A specific, detailed protocol for the synthesis of (RS)-2-chloro-5-hydroxyphenylglycine is not publicly detailed in the cited literature.[1] However, the synthesis of similar phenylglycine derivatives often involves the Strecker synthesis or related methods, starting from the corresponding benzaldehyde.

In Vitro Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5a receptor.

-

Methodology Overview:

-

Cells are seeded in a multi-well plate and cultured to an appropriate confluency.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

2-Chloro-5-hydroxyphenylglycine is added at various concentrations.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

-

The data is analyzed to determine the EC₅₀ value.

-

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Line: HEK293 cells expressing the mGluR5 receptor.

-

Methodology Overview:

-

Cells are typically labeled with myo-[³H]inositol.

-

After labeling, the cells are treated with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

The cells are then stimulated with different concentrations of 2-Chloro-5-hydroxyphenylglycine.

-

The reaction is stopped, and the cells are lysed.

-

Inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by scintillation counting.

-

In Vivo Behavioral Studies

The effects of 2-Chloro-5-hydroxyphenylglycine on behavior can be assessed in rodent models.

-

Animal Model: Male mice.

-

Methodology Overview (for assessing effects on agonistic behavior):

-

Mice are individually housed to induce territorial aggression.

-

2-Chloro-5-hydroxyphenylglycine is administered intraperitoneally (i.p.) at various doses.

-

After a set period (e.g., 30 minutes), an anosmic "intruder" mouse is introduced into the resident's cage.

-

The social interaction is recorded for a defined duration (e.g., 10 minutes).

-

Behavioral parameters such as latency to attack, number of attacks, and time spent in aggressive postures are scored by a trained observer.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an mGluR5 agonist like 2-Chloro-5-hydroxyphenylglycine.

Caption: A generalized experimental workflow for agonist characterization.

References

An In-depth Technical Guide to the Pharmacology of (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)

For Researchers, Scientists, and Drug Development Professionals

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic phenylglycine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the metabotropic glutamate receptor 5 (mGluR5). This guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding profile, downstream signaling cascades, and detailed experimental protocols for its characterization.

Core Pharmacology and Mechanism of Action

This compound is a selective agonist for the mGluR5, a G-protein coupled receptor (GPCR) belonging to Group I of the metabotropic glutamate receptors.[1] While initially considered highly selective for mGluR5, subsequent studies have revealed that this compound can also activate mGluR1, another Group I mGluR, with similar potency, although it shows no activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.[2][3]

Activation of mGluR5 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins.[4][5][6][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The elevation of intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Beyond this canonical pathway, this compound-induced mGluR5 activation has been shown to modulate several other critical signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Akt (Protein Kinase B) pathways, which are pivotal in regulating cell survival, proliferation, and neuroprotection.[4][8][9]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various studies. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Parameter | Receptor | Value | Cell Type/System | Reference |

| EC50 | mGluR5a | 750 µM | CHO cells | [10] |

| EC50 | mGluR5b | ~60 µM | Rat Superior Cervical Ganglion (SCG) neurons | [2] |

| EC50 | mGluR1a | 80 µM | Rat SCG neurons | [2] |

| EC50 | mGluR1b | 39 µM | Rat SCG neurons | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

The activation of mGluR5 by this compound triggers a complex network of intracellular signaling cascades. The primary and subsequent pathways are detailed below.

Gq/PLC/IP3/DAG Signaling Pathway

This is the canonical signaling pathway for Group I mGluRs.

ERK/MAPK Signaling Pathway

The activation of the ERK/MAPK pathway by this compound is crucial for its neuroprotective effects.

Akt Signaling Pathway

The PI3K/Akt pathway is another key mediator of the pro-survival effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Primary Cortical Neuron Culture

Objective: To establish a primary neuronal culture for in vitro studies of this compound's effects.

Materials:

-

E15-E18 timed-pregnant Sprague-Dawley rats or C57BL/6 mice

-

Hibernate-E medium (Thermo Fisher Scientific)

-

B-27 Supplement (Thermo Fisher Scientific)

-

Neurobasal Medium (Thermo Fisher Scientific)

-

GlutaMAX (Thermo Fisher Scientific)

-

Papain and DNase I

-

Poly-D-lysine or Poly-L-ornithine

-

Laminin

-

Standard cell culture dishes, plates, and reagents

Procedure:

-

Coat culture surfaces with poly-D-lysine or poly-L-ornithine overnight at 37°C, followed by washing and coating with laminin for at least 2 hours.

-

Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

-

Mince the cortical tissue and incubate with papain and DNase I at 37°C for 15-30 minutes to dissociate the tissue.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Plate the neurons onto the coated culture surfaces at a desired density (e.g., 1x10^6 cells/well in a 6-well plate).

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.

Lactate Dehydrogenase (LDH) Assay for Neuroprotection

Objective: To quantify the neuroprotective effect of this compound against an insult (e.g., glutamate excitotoxicity, oxidative stress).

Materials:

-

Primary cortical neurons (cultured as described above)

-

This compound

-

Neurotoxic insult (e.g., glutamate, H2O2)

-

LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)

-

96-well plates

-

Plate reader

Procedure:

-

Plate primary cortical neurons in 96-well plates.

-

After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce neuronal injury by adding the neurotoxic agent. Include control wells with no treatment, this compound alone, and insult alone.

-

After the desired incubation period (e.g., 24 hours), collect the culture supernatant.

-

Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

-

Measure the absorbance at the appropriate wavelength (usually 490 nm) using a plate reader.

-

Calculate the percentage of LDH release relative to control wells treated with a lysis buffer (representing 100% cell death).

Western Blot for Phosphorylated ERK (p-ERK) and Akt (p-Akt)

Objective: To determine the effect of this compound on the activation of the ERK and Akt signaling pathways.

Materials:

-

Primary cortical neurons or a suitable cell line (e.g., PC12, SH-SY5Y)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total ERK/Akt and the loading control to normalize the data.

In Vivo Traumatic Brain Injury (TBI) Model

Objective: To evaluate the neuroprotective effects of this compound in a rodent model of TBI.

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Controlled cortical impact (CCI) device or fluid percussion injury (FPI) device

-

This compound solution for injection (e.g., intracerebroventricular or intraperitoneal)

-

Surgical instruments

-

Post-operative care supplies

Procedure:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

Induce TBI using a CCI or FPI device with defined parameters (e.g., impact velocity, depth, pressure).

-

Administer this compound at a specific time point relative to the injury (e.g., 30 minutes post-TBI).

-

Suture the scalp and provide post-operative care, including analgesics and hydration.

-

At various time points post-injury (e.g., 24 hours, 7 days), assess neurological function (e.g., motor and cognitive tests).

-

At the end of the study, euthanize the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal death and inflammation).

Experimental Workflow Diagram

This in-depth guide provides a solid foundation for understanding and investigating the pharmacology of this compound. The provided data, pathway diagrams, and experimental protocols are intended to be a valuable resource for researchers in neuroscience and drug development.

References

- 1. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 2. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. axonmedchem.com [axonmedchem.com]

CHPG: A Technical Guide for Studying Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a commercially available, water-soluble compound that has been widely utilized as a pharmacological tool to investigate the function of metabotropic glutamate receptors (mGluRs), particularly the Group I mGluRs. This guide provides an in-depth overview of this compound's pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a comprehensive resource for researchers in neuroscience and drug development.

Core Concepts: this compound as a Group I mGluR Agonist

Initially characterized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), subsequent research has revealed that this compound also activates metabotropic glutamate receptor 1 (mGluR1) with similar potency.[1][2] This makes this compound a valuable tool for studying the collective roles of Group I mGluRs, which are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[3][4] this compound exerts its effects as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate.[2]

Quantitative Data: Potency and Efficacy of this compound

The potency and efficacy of this compound can vary depending on the expression system and the specific assay used. The following table summarizes key quantitative data from the literature.

| Receptor | Assay | Parameter | Value (µM) | Reference |

| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | [1][2] |

| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | [2] |

| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | [2] |

| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | [1][2] |

| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM | [1][2] |

Signaling Pathways Modulated by this compound

Activation of Group I mGluRs by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][4][5]

Beyond this primary pathway, evidence suggests that Group I mGluRs can also couple to other G-proteins, such as Gi/o, and modulate additional downstream effectors, including the extracellular signal-regulated kinase (ERK) and Akt pathways.[2][3][4] This pleiotropic signaling capacity underlies the diverse cellular responses mediated by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure changes in ion channel activity in response to this compound application.

Objective: To record this compound-induced modulation of voltage-gated calcium channels or other ion channels in cultured neurons or brain slices.

Methodology:

-

Preparation of Cells:

-

Culture primary neurons on glass coverslips or prepare acute brain slices from rodents.

-

Maintain cells in an appropriate culture medium or artificial cerebrospinal fluid (aCSF).

-

-

Recording Setup:

-

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope.

-

Continuously perfuse the chamber with aCSF.

-

Use a glass micropipette filled with an internal solution (e.g., containing K-gluconate, HEPES, Mg-ATP, and Na-GTP) as the recording electrode.

-

-

Establishing Whole-Cell Configuration:

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of negative pressure to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Apply voltage steps to elicit ion currents (e.g., a step to +10 mV to activate calcium channels).

-

Record baseline currents.

-

Bath-apply this compound at various concentrations and record the resulting changes in current amplitude.

-

Wash out this compound to observe the reversal of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after this compound application.

-

Calculate the percentage of inhibition or potentiation of the current.

-

Construct a dose-response curve to determine the EC50 of this compound.

-

Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration following this compound-mediated mGluR activation.

Objective: To measure this compound-induced intracellular calcium transients in cultured cells.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove excess dye.

-

-

Imaging Setup:

-

Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

-

Continuously perfuse the cells with the physiological salt solution.

-

-

Image Acquisition:

-

Acquire baseline fluorescence images.

-

Apply this compound to the perfusion solution.

-

Record time-lapse images to capture the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the fluorescence intensity within each ROI for each time point.

-

For single-wavelength dyes (e.g., Fluo-4), express the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F).

-

For ratiometric dyes (e.g., Fura-2), calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

Plot the change in fluorescence or the fluorescence ratio over time to visualize the calcium transient.

-

Experimental Workflow: In Vitro Study of this compound

The following diagram illustrates a typical workflow for an in vitro experiment using this compound to investigate its effects on neuronal function.

Conclusion

This compound remains a cornerstone pharmacological tool for probing the function of Group I metabotropic glutamate receptors. While its dual agonism at both mGluR1 and mGluR5 should be considered in experimental design and data interpretation, its utility in elucidating the complex signaling and physiological roles of these receptors is undeniable. This guide provides a foundational framework for researchers to effectively employ this compound in their investigations, from understanding its basic properties to implementing detailed experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 2-Chloro-5-hydroxyphenylglycine (CHPG) in mice, a selective agonist for the metabotropic glutamate receptor 5 (mGluR5) and, to a similar extent, mGluR1. This document outlines its applications in various mouse models of neurological and psychiatric disorders, detailed experimental protocols for its administration, and a summary of its known signaling pathways and effects.

Applications in Mouse Models

This compound has been utilized in several in vivo mouse models to investigate the role of mGluR5 and mGluR1 in various physiological and pathological processes.

Neuroprotection and Myelination

In a cuprizone-induced model of demyelination, a condition that mimics some aspects of multiple sclerosis, this compound administration has been shown to reduce the loss of myelin. This neuroprotective effect is thought to be mediated by the activation of mGluR5 on astrocytes, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2]

Modulation of Aggressive Behavior

Studies in socially isolated male mice have demonstrated that this compound can modulate aggressive behavior. Intraperitoneal administration of this compound has been shown to have effects on the time spent in offensive behaviors, suggesting a role for group I mGluRs in the regulation of aggression.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using this compound in mice.

| Application | Mouse Model | Administration Route | Dosage | Key Quantitative Findings | Reference |

| Myelination | Cuprizone-induced demyelination | Not specified in abstract | 30µM (in vitro on human cells) | Increased percentage of mature oligodendrocytes (MBP+O4+/total O4+ cells). | [1] |

| Behavior | Social Isolation-induced Aggression | Intraperitoneal (i.p.) | 0.75, 1.5, 3, 6, and 12 mg/kg | Dose-dependent effects on agonistic behaviors. |

Note: Further in vivo quantitative data for mice is limited in the currently available literature. The 30µM dosage for myelination is from an in vitro study on human cells but is relevant to the in vivo application.

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound in mice are crucial for reproducible research.

Preparation of this compound Solution for In Vivo Administration

For in vivo administration, this compound is typically dissolved in a sterile, physiologically compatible vehicle.

-

Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles.

-

Preparation:

-

Weigh the desired amount of this compound powder using an analytical balance.

-

In a sterile container, dissolve the this compound powder in the chosen vehicle.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Adjust the pH of the solution to physiological range (7.2-7.4) if necessary, using sterile NaOH or HCl.

-

Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Administration Routes

The choice of administration route depends on the desired target (central vs. peripheral) and the experimental design.

This is a common route for systemic administration.

-

Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure the needle has not entered a blood vessel or organ.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

This route delivers this compound directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier for central nervous system targets. This is a surgical procedure requiring anesthesia and stereotaxic equipment.

-

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Secure the mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma, the intersection of the sagittal and coronal sutures.

-

Using a stereotaxic drill, create a small burr hole at the desired coordinates for the lateral ventricle.

-

Slowly lower a Hamilton syringe with a fine-gauge needle containing the this compound solution to the target depth.

-

Infuse the this compound solution at a slow and controlled rate.

-

Leave the needle in place for a few minutes post-injection to prevent backflow.

-

Slowly withdraw the needle and suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Signaling Pathways and Mechanisms of Action

This compound is an orthosteric agonist of group I metabotropic glutamate receptors, mGluR5 and mGluR1.[2] Activation of these G-protein coupled receptors initiates intracellular signaling cascades.

Primary Signaling Cascade

Activation of mGluR1 and mGluR5 by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

-

DAG activates protein kinase C (PKC).

This primary signaling cascade can lead to a multitude of downstream cellular effects.

References

Application Notes and Protocols for Preparing 2-Chloro-5-hydroxyphenylglycine Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in various physiological and pathological processes in the central nervous system.[1][2][3] Its ability to modulate neuronal excitability and synaptic plasticity makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [1][4] |

| Molecular Weight | 201.61 g/mol | PubChem |

| Appearance | Solid | --- |

| Solubility in DMSO | Up to 50 mM | [5] |

| Solubility of Sodium Salt in Water | Up to 50 mM | [5] |

Recommended Working Concentrations

| Application | Recommended Final DMSO Concentration | Source |

| Cell Culture Assays | ≤ 0.5% (v/v) | [6] |

| Primary Cell Cultures | ≤ 0.1% (v/v) | [6] |

Note: The optimal concentration of this compound and DMSO should be determined empirically for each cell line and experimental condition, as high concentrations of DMSO can be cytotoxic.[6][7]

Experimental Protocols

Materials

-

2-Chloro-5-hydroxyphenylglycine (this compound) powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 10.08 mg of this compound (Molecular Weight: 201.61 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the desired volume of sterile DMSO (e.g., 1 mL).

-

Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place. Properly stored, the stock solution should be stable for several months.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration of this compound while maintaining a low, non-toxic concentration of DMSO.

-

Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentration. It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. [6][7]

-

Example: To prepare a 100 µM working solution from a 50 mM stock, you can perform a 1:500 dilution. For instance, add 2 µL of the 50 mM stock solution to 998 µL of the cell culture medium. This will result in a final DMSO concentration of 0.2%.

-

-

Mixing: Gently mix the working solution by pipetting up and down.

-

Application: The freshly prepared working solution is now ready to be added to your cell cultures. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO without this compound) is included in your experiments to account for any effects of the solvent.

Mandatory Visualizations

Signaling Pathway of mGluR5 Activation

Caption: mGluR5 signaling cascade initiated by this compound.

Experimental Workflow for Preparing this compound Working Solution

Caption: Workflow for this compound solution preparation.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for 2-Chloro-5-hydroxyphenylglycine and DMSO for complete safety information.

References

- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]